molecular formula C21H30N6S B12628240 N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine

N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine

Cat. No.: B12628240
M. Wt: 398.6 g/mol
InChI Key: USAGLCPGHHWIMG-UHFFFAOYSA-N
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Description

N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine is a complex organic compound that features a unique combination of pyrazole and benzothieno pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzothieno pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions often occur at lower temperatures with reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C21H30N6S
  • Molecular Weight: 398.6 g/mol
  • IUPAC Name: N'-[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity: The compound has been investigated for its effectiveness against a range of bacterial strains.
  • Anti-inflammatory Properties: Studies suggest potential applications in reducing inflammation.
  • Anticancer Activity: Preliminary data indicate that it may inhibit cancer cell proliferation.

Antimicrobial Activity

A significant area of research focuses on the antimicrobial properties of N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine. In a study evaluating various derivatives of pyrimidine compounds:

CompoundBacterial Strains TestedMIC (μg/mL)
N'-compoundStaphylococcus aureus50
N'-compoundEscherichia coli75
N'-compoundPseudomonas aeruginosa100

These results suggest that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of the compound has been evaluated using various cancer cell lines. Notably:

Cell LineIC50 (μM)
MCF7 (Breast)37.22
HeLa (Cervical)44.99
A549 (Lung)60.72

These findings indicate that the compound may be as potent as some established chemotherapeutics like Doxorubicin .

The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets. It may modulate enzyme activity or receptor binding, leading to alterations in cellular signaling pathways. Research suggests that it could inhibit key enzymes involved in cell proliferation and inflammatory responses .

Case Studies

Several studies have explored the biological effects of related compounds with similar structures:

  • Study on Pyrimidine Derivatives: A series of pyrimidine derivatives were synthesized and tested for their antibacterial activity against various strains. The structure–activity relationship (SAR) was established to correlate chemical modifications with biological efficacy .
  • Anticancer Screening: A drug library screening identified several pyrazole derivatives with significant anticancer activity against multicellular spheroids representing tumor microenvironments .

Properties

Molecular Formula

C21H30N6S

Molecular Weight

398.6 g/mol

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C21H30N6S/c1-5-26(6-2)12-11-22-19-18-16-9-7-8-10-17(16)28-20(18)24-21(23-19)27-15(4)13-14(3)25-27/h13H,5-12H2,1-4H3,(H,22,23,24)

InChI Key

USAGLCPGHHWIMG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C3=C(CCCC3)SC2=NC(=N1)N4C(=CC(=N4)C)C

Origin of Product

United States

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